N-Nitrosodipropylamine-d14 (NDPA-d14) is a fully deuterated stable isotope internal standard (IS) engineered for the ultra-trace quantification of N-Nitrosodipropylamine (NDPA) via GC-MS/MS and LC-MS/MS. Featuring a +14 Da mass shift and high isotopic enrichment (typically ≥98 atom % D), this compound is a critical procurement item for regulatory compliance in pharmaceutical impurity profiling, environmental water analysis, and consumer product safety testing. By retaining identical physicochemical and chromatographic properties to native NDPA while providing unambiguous mass differentiation, NDPA-d14 enables precise correction for extraction losses and matrix-induced ion suppression, fulfilling the stringent requirements of frameworks such as EPA Method 521, FDA nitrosamine guidelines, and ISO 19577 [1].
Substituting NDPA-d14 with native NDPA is analytically impossible for mass spectrometry quantification due to exact mass overlap, which prevents differentiation between the spiked standard and the endogenous contaminant. Furthermore, utilizing more common deuterated nitrosamines, such as NDMA-d6 or NDEA-d10, as generic surrogate standards fails because these shorter-chain analogs possess significantly different boiling points, lipophilicities, and chromatographic retention times. In complex matrices like wastewater or pharmaceutical excipients, ion suppression and extraction recoveries are highly localized and compound-specific; a surrogate standard that elutes even a minute earlier or later than native NDPA will experience different matrix effects, leading to uncorrected signal drift and quantification errors that violate FDA and EPA recovery criteria [1].
In LC-MS/MS and GC-MS/MS workflows, utilizing NDPA-d14 provides a definitive +14 Da mass shift compared to native NDPA. While native NDPA is monitored at an m/z of 131, NDPA-d14 is detected at m/z 145 (with specific MRM transitions such as m/z 145.0 → 97.0 or 50.8). This extensive deuteration ensures that there is zero isotopic overlap or cross-talk between the internal standard and the target analyte, a common issue when using standards with lower mass shifts (e.g., +3 or +4 Da) where natural isotopic distribution can cause false positive baseline inflation [1].
| Evidence Dimension | Precursor ion mass-to-charge ratio (m/z) and cross-talk potential |
| Target Compound Data | NDPA-d14 (m/z 145, 0% isotopic cross-talk) |
| Comparator Or Baseline | Native NDPA (m/z 131) and low-mass-shift isotopes (+3/+4 Da) |
| Quantified Difference | +14 Da mass shift completely isolates the IS signal from the native analyte's natural isotopic envelope. |
| Conditions | LC-MS/MS Multiple Reaction Monitoring (MRM) mode. |
Eliminating isotopic cross-talk is mandatory for preventing false-positive NDPA quantification in ultra-trace (ng/L or ppb) regulatory assays.
During the analysis of complex matrices (e.g., pharmaceutical formulations or wastewater), co-eluting matrix components cause transient ion suppression in the MS source. NDPA-d14 retains the exact lipophilicity and chromatographic behavior of native NDPA, resulting in identical retention times (e.g., co-eluting exactly at 11.20–11.27 minutes in standardized LC-MS methods). In contrast, surrogate standards like NDMA-d6 elute significantly earlier. Because the matrix effect landscape changes continuously throughout the chromatographic run, only the exact co-elution provided by NDPA-d14 can perfectly normalize the localized ion suppression experienced by the native NDPA peak [1].
| Evidence Dimension | Retention time alignment and ion suppression correction |
| Target Compound Data | NDPA-d14 (Exact retention time match with native NDPA, ΔRT = 0.00 min) |
| Comparator Or Baseline | Surrogate IS NDMA-d6 (Significant retention time offset) |
| Quantified Difference | 100% temporal alignment with the target analyte's matrix suppression zone, whereas surrogates miss the specific suppression window. |
| Conditions | Reverse-phase LC-MS/MS of complex environmental or pharmaceutical matrices. |
Procurement of the exact matched deuterated standard is the only way to ensure quantitative accuracy when analyzing highly suppressive sample matrices.
Regulatory methods such as EPA Method 521 require rigorous extraction of nitrosamines from water using solid-phase extraction (SPE). The extraction efficiency for NDPA can vary dramatically (often between 68% and 83%) depending on the matrix complexity. By spiking samples with NDPA-d14 prior to extraction, analysts can mathematically correct for these exact procedural losses. Using a generic internal standard with a different alkyl chain length (which alters SPE binding affinity) would result in divergent recovery rates, failing to accurately correct the native NDPA concentration and leading to failed method validation [1].
| Evidence Dimension | SPE Extraction Recovery Correction |
| Target Compound Data | NDPA-d14 (Mirrors native NDPA recovery exactly, enabling 100% mathematical correction) |
| Comparator Or Baseline | Non-homologous surrogate IS (Divergent SPE binding affinity and recovery) |
| Quantified Difference | NDPA-d14 provides 1:1 correction for NDPA extraction losses (which naturally fluctuate between 68-83%), preventing quantification errors. |
| Conditions | SPE followed by LC-MS/MS or GC-MS/MS (e.g., EPA Method 521). |
Ensures laboratories pass stringent regulatory QA/QC recovery limits by perfectly accounting for sample prep losses.
NDPA-d14 is an essential procurement item for QA/QC laboratories tasked with quantifying NDPA impurities in active pharmaceutical ingredients (APIs) and drug products (e.g., sartans, metformin). Its use ensures compliance with FDA and EMA guidelines that mandate highly specific, isotope-dilution mass spectrometry methods to overcome the severe matrix effects caused by complex pharmaceutical excipients [1].
For municipal water treatment facilities and environmental testing labs, NDPA-d14 is the required internal standard for executing EPA Method 521. It enables the ultra-trace detection (ng/L levels) of NDPA in drinking water and wastewater by perfectly correcting for the variable extraction efficiencies encountered during charcoal-based solid-phase extraction (SPE) [2].
NDPA-d14 is explicitly recommended by international standards, such as ISO 19577, for the determination of nitrosamines migrating from rubber or elastomer products, including baby teats and soothers. The standard provides the necessary analytical precision to ensure consumer products meet strict European Commission migration limits [3].